Cas no 30430-48-9 (3,4,5-Trimethoxybenzoic acid [(2S,7aα,14aβ)-dodecahydro-11-oxo-7α,14α-methano-2H,6H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-2β-yl] ester)

3,4,5-Trimethoxybenzoic acid [(2S,7aα,14aβ)-dodecahydro-11-oxo-7α,14α-methano-2H,6H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-2β-yl] ester structure
30430-48-9 structure
Nome del prodotto:3,4,5-Trimethoxybenzoic acid [(2S,7aα,14aβ)-dodecahydro-11-oxo-7α,14α-methano-2H,6H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-2β-yl] ester
Numero CAS:30430-48-9
MF:C25H34N2O6
MW:458.547267436981
CID:321157

3,4,5-Trimethoxybenzoic acid [(2S,7aα,14aβ)-dodecahydro-11-oxo-7α,14α-methano-2H,6H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-2β-yl] ester Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzoic acid,3,4,5-trimethoxy-,(2S,7S,7aR,14S,14aS)-dodecahydro-11-oxo-7,14-methano-2H,6H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-2-ylester (9CI)
    • 3,4,5-Trimethoxybenzoic acid [(2S,7aα,14aβ)-dodecahydro-11-oxo-7α,14α-methano-2H,6H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-2β-yl] ester
    • Benzoic acid,3,4,5-trimethoxy-,(2S,7S,7aR,14S,14aS)-dodecahydro-11-oxo-7,14-methano-2H,6H-dipyrido[1,2-a:1',2'-e][1,5]diazoci
    • 7,14-Methano-2H,6H-dipyrido[1,2-a:1',2'-e][1,5]diazocine, benzoic acid deriv.
    • Benzoicacid, 3,4,5-trimethoxy-,dodecahydro-11-oxo-7,14-methano-2H,6H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-2-ylester, [2S-(2a,7b,7ab,14b,14aa)]-
    • Lupanine, 13-hydroxy-,3,4,5-trimethoxybenzoate (ester) (8CI)
    • Sarodesmine
    • CID 101316862
    • 1',2'-e][1,5]diazocin-2-yl ester
    • 3,4,5-dimethoxy-benzoic acid 11-oxo-dodecahydro-7,14-methano-dipyrido[1,2-a
    • Benzoic acid, 3,4,5-trimethoxy-, (2S,7S,7aR,14S,14aS)-dodecahydro-11-oxo-7,14-methano-2H,6H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-2-yl ester (9CI)
    • (3',4'5'-trimethoxybenzoyl)-13-oxylupanine
    • Inchi: 1S/C25H34N2O6/c1-30-21-10-15(11-22(31-2)24(21)32-3)25(29)33-18-7-8-26-13-16-9-17(20(26)12-18)14-27-19(16)5-4-6-23(27)28/h10-11,16-20H,4-9,12-14H2,1-3H3/t16-,17-,18-,19+,20-/m0/s1
    • Chiave InChI: SVGLIODYIUJISG-FSGKZVOOSA-N
    • Sorrisi: O(C(C1C=C(C(=C(C=1)OC)OC)OC)=O)[C@H]1CCN2C[C@H]3[C@H]4CCCC(N4C[C@H](C3)[C@@H]2C1)=O

Proprietà calcolate

  • Massa esatta: 458.242
  • Massa monoisotopica: 458.242
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 33
  • Conta legami ruotabili: 6
  • Complessità: 720
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.972
  • Superficie polare topologica: 77.5

Proprietà sperimentali

  • Punto di fusione: 174°C

3,4,5-Trimethoxybenzoic acid [(2S,7aα,14aβ)-dodecahydro-11-oxo-7α,14α-methano-2H,6H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-2β-yl] ester Letteratura correlata

Fornitori consigliati
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Ganmiao New material Technology Co., LTD
Synrise Material Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Synrise Material Co. Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.